molecular formula C11H11NO4 B8376541 5-Methoxy-8-nitro-1-tetralone

5-Methoxy-8-nitro-1-tetralone

Cat. No.: B8376541
M. Wt: 221.21 g/mol
InChI Key: LWGNSWSPVQLLET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methoxy-8-nitro-1-tetralone (C₁₁H₁₁NO₄) is a bicyclic ketone featuring a nitro group at the 8-position and a methoxy group at the 5-position of the tetralone scaffold. This compound is a critical intermediate in medicinal chemistry, particularly in the synthesis of conformationally constrained TRPV1 antagonists . Its structural rigidity and electronic properties make it valuable for modulating receptor binding affinity. The compound is typically synthesized via nitration of 5-methoxy-1-tetralone, where regioselectivity challenges lead to the formation of both 6-nitro and 8-nitro isomers .

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

5-methoxy-8-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11NO4/c1-16-10-6-5-8(12(14)15)11-7(10)3-2-4-9(11)13/h5-6H,2-4H2,1H3

InChI Key

LWGNSWSPVQLLET-UHFFFAOYSA-N

Canonical SMILES

COC1=C2CCCC(=O)C2=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Isomers and Analogues

Positional Isomers: 5-Methoxy-6-nitro-1-tetralone

The 6-nitro isomer (C₁₁H₁₁NO₄) is a direct positional isomer of 5-methoxy-8-nitro-1-tetralone. Key distinctions include:

  • Synthesis Yield: The 6-nitro isomer is the major product (46% yield) under standard nitration conditions, while the 8-nitro isomer forms as a minor by-product .
  • Spectroscopic Differentiation: ¹H NMR: The 6-nitro isomer exhibits downfield shifts for H-7 (δ 7.67 ppm) and H-8 (δ 7.91 ppm) due to nitro group deshielding. In contrast, the 8-nitro isomer shows downfield shifts for H-6 and H-7 . NOE Enhancements: Irradiation of the methoxy group in the 8-nitro isomer enhances H-6 and H-7 signals, whereas the 6-nitro isomer shows only one NOE enhancement (H-8) .
Table 1: Comparison of 5-Methoxy-6-nitro- and 8-nitro-1-tetralone
Property 6-Nitro Isomer 8-Nitro Isomer
Yield 46% Minor by-product
Melting Point (°C) 76 Not reported
Rf (EtOAc:Hexanes=1:2) 0.50 Not reported
Key ¹H NMR Peaks δ 7.91 (H-8), δ 7.67 (H-7) Distinct H-6/H-7 shifts

Methoxy-Substituted Tetralones

5-Methoxy-1-tetralone (Parent Compound)
  • Role : The precursor for synthesizing nitro derivatives. Commercially available and used in natural product synthesis (e.g., platyphyllide intermediates) .
  • Reactivity : Nitration at the 6- or 8-position is influenced by the electron-donating methoxy group at C5, directing nitro groups to para positions .
8-Methoxy-1-tetralone
  • Synthesis : Requires multi-step transformations, such as ring expansion or benzoylation-oxidation sequences, with lower efficiency (e.g., 22% yield via ketotosylate route) .
  • Applications : Less explored compared to nitro derivatives but relevant in thermochemical studies .
Table 2: Methoxy-Substituted Tetralones
Compound Key Substituents Synthesis Yield Applications
5-Methoxy-1-tetralone 5-OCH₃ High (commercial) Precursor for nitro derivatives, natural product synthesis
8-Methoxy-1-tetralone 8-OCH₃ 22% Thermochemical studies
6-Methoxy-1-tetralone 6-OCH₃ Not reported Limited literature

Methyl-Substituted Analogues

8-Methyl-1-tetralone
  • Synthesis : Derived from 5-methoxy-1-tetralone via demethylation and alkylation .
  • Utility : Intermediate for (±)-platyphyllide, emphasizing the role of alkyl substituents in natural product synthesis .

Research Findings and Implications

  • Regioselectivity Challenges: Nitration of 5-methoxy-1-tetralone produces a mixture of isomers, necessitating advanced spectroscopic techniques (NOE, ¹H NMR) for structural assignment .
  • Thermochemical Properties : Methoxy-substituted tetralones exhibit distinct phase-change behaviors, with enthalpies of fusion and sublimation documented for 5-methoxy derivatives .
  • Medicinal Chemistry Relevance : The 8-nitro isomer’s conformational rigidity enhances its utility in TRPV1 antagonist design, though synthetic yields remain a limitation .

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